3-Bromo-4-fluoro-N-methylbenzamide
Overview
Description
3-Bromo-4-fluoro-N-methylbenzamide is an intermediate in the synthesis of MDV 3100 . It has a molecular formula of C8H7BrFNO and a molecular weight of 232.05 .
Synthesis Analysis
The synthesis of this compound involves a reaction mixture that is hydrolyzed and extracted twice with dichloromethane. The organic layers are combined, washed with brine, dried over MgSO4, concentrated, and purified by flash column chromatography on silica gel to afford the intermediate methylamide as a white solid .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCNC(=O)C1=CC(=C(C=C1)F)Br
. Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include hydrolysis and extraction with dichloromethane, followed by purification by flash column chromatography .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 287.0±30.0 °C and a predicted density of 1.545±0.06 g/cm3 . Its pKa is predicted to be 14.04±0.46 .Scientific Research Applications
Radiosynthesis and Imaging
A study by Mertens et al. (1994) discusses the radiosynthesis of a new radioiodinated ligand for serotonin-5HT2-receptors, indicating the potential of halogenated benzamides in developing tracers for imaging technologies like γ-emission tomography (Mertens et al., 1994).
Organic Synthesis and Fluorination
Groendyke et al. (2016) describe an iron-catalyzed, fluoroamide-directed C-H fluorination process, showcasing the utility of similar compounds in selective fluorination reactions, which are crucial for developing pharmaceuticals and agrochemicals (Groendyke et al., 2016).
Corrosion Inhibition
Research by Bhaskaran et al. (2019) on the anticorrosion impact of 3-(4-fluorobenzyl)-1-methyl-1H-imidazol-3-ium bromide for mild steel in acidic solutions highlights the relevance of fluorine-containing compounds in corrosion protection (Bhaskaran et al., 2019).
Photocatalysis
A study on the photocatalytic degradation of propyzamide using TiO2-loaded adsorbent supports demonstrates the potential of halogenated benzamides in environmental remediation and the degradation of hazardous substances (Torimoto et al., 1996).
Antimicrobial Applications
Desai et al. (2013) synthesized new 5-arylidene derivatives bearing a fluorine atom, demonstrating promising antimicrobial activity, which indicates the potential of halogenated benzamides in developing new antimicrobials (Desai et al., 2013).
Mechanism of Action
Target of Action
It’s structurally similar compound, n-methylbenzamide, is known to be a potent inhibitor of phosphodiesterase 10a (pde10a) , a protein abundant only in brain tissue .
Mode of Action
If it acts similarly to N-Methylbenzamide, it might inhibit the activity of PDE10A . This inhibition could potentially lead to an increase in cyclic nucleotide levels, affecting various cellular processes.
Biochemical Pathways
If it shares a similar mechanism with N-Methylbenzamide, it could impact the cyclic nucleotide signaling pathway .
Result of Action
If it acts similarly to N-Methylbenzamide, it might lead to changes in cellular processes regulated by cyclic nucleotides .
Safety and Hazards
Properties
IUPAC Name |
3-bromo-4-fluoro-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c1-11-8(12)5-2-3-7(10)6(9)4-5/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFHGDQQIOYGME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622019 | |
Record name | 3-Bromo-4-fluoro-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337536-22-8 | |
Record name | 3-Bromo-4-fluoro-N-methylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=337536-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-fluoro-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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